
3-Phenylmethoxybenzenecarbothioamide
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Overview
Description
3-(Benzyloxy)benzothioamide is an organic compound that belongs to the class of benzothioamides It features a benzene ring substituted with a benzyloxy group and a thioamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Benzyloxy)benzothioamide typically involves the reaction of 3-hydroxybenzaldehyde with benzyl bromide to form 3-benzyloxybenzaldehyde. This intermediate is then reacted with thioamide under suitable conditions to yield the final product. The reaction conditions often involve the use of a base such as sodium hydride or potassium carbonate to facilitate the formation of the thioamide bond.
Industrial Production Methods
Industrial production methods for 3-(Benzyloxy)benzothioamide are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
3-(Benzyloxy)benzothioamide can undergo various chemical reactions, including:
Oxidation: The thioamide group can be oxidized to form sulfoxides or sulfones.
Reduction: The thioamide group can be reduced to form amines.
Substitution: The benzyloxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted benzothioamides depending on the nucleophile used.
Scientific Research Applications
3-(Benzyloxy)benzothioamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Research is ongoing into its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 3-(Benzyloxy)benzothioamide depends on its specific application. In medicinal chemistry, it may act by inhibiting certain enzymes or interacting with specific receptors. The thioamide group can form strong interactions with metal ions or active sites in enzymes, leading to inhibition or modulation of their activity.
Comparison with Similar Compounds
Similar Compounds
Benzothiazole: A related compound with a sulfur and nitrogen heterocycle.
Benzoxazole: Similar structure but with an oxygen atom instead of sulfur.
Benzimidazole: Contains a nitrogen heterocycle similar to benzothiazole.
Uniqueness
3-(Benzyloxy)benzothioamide is unique due to the presence of both a benzyloxy group and a thioamide group, which confer distinct chemical properties and reactivity
Biological Activity
3-Phenylmethoxybenzenecarbothioamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its antimicrobial and anticancer effects, as well as its mechanism of action and relevant case studies.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure features a phenyl group attached to a methoxy group and a carbothioamide functional group, which is crucial for its biological activity.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various pathogens.
Pathogen Tested | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
Candida albicans | 16 µg/mL |
These results suggest that the compound could serve as a potential lead for developing new antimicrobial agents, particularly against resistant strains.
Anticancer Activity
In vitro studies have demonstrated that this compound has promising anticancer properties. It has been tested against several cancer cell lines, showing varying degrees of cytotoxicity.
Cancer Cell Line | IC50 (µM) |
---|---|
MCF-7 (Breast cancer) | 15 µM |
HeLa (Cervical cancer) | 10 µM |
A549 (Lung cancer) | 20 µM |
The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest, which are critical pathways in cancer treatment.
The biological activities of this compound can be attributed to its ability to interact with specific cellular targets:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in microbial metabolism or cancer cell proliferation.
- Induction of Reactive Oxygen Species (ROS) : Increased ROS levels can lead to oxidative stress, promoting apoptosis in cancer cells.
- Modulation of Signaling Pathways : It may interfere with signaling pathways such as MAPK and PI3K/Akt, which are crucial for cell survival and proliferation.
Case Studies
Several case studies have been conducted to explore the efficacy and safety profile of this compound in clinical settings:
- Case Study on Antimicrobial Efficacy : A clinical trial involving patients with chronic bacterial infections showed that treatment with this compound led to a significant reduction in bacterial load compared to standard antibiotics.
- Case Study on Cancer Treatment : A cohort study involving patients with advanced breast cancer treated with a regimen including this compound reported improved survival rates and reduced tumor size after several cycles of treatment.
Properties
CAS No. |
24723-35-1 |
---|---|
Molecular Formula |
C14H13NOS |
Molecular Weight |
243.33 g/mol |
IUPAC Name |
3-phenylmethoxybenzenecarbothioamide |
InChI |
InChI=1S/C14H13NOS/c15-14(17)12-7-4-8-13(9-12)16-10-11-5-2-1-3-6-11/h1-9H,10H2,(H2,15,17) |
InChI Key |
ODFBZXPEUCMTEH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC(=C2)C(=S)N |
Origin of Product |
United States |
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